Cas no 941891-30-1 (4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide)

4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide 化学的及び物理的性質
名前と識別子
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- Benzamide, 4-(ethylsulfonyl)-N-(4,5,6,7-tetrahydro-6-methyl-2-benzothiazolyl)-
- 4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
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- インチ: 1S/C17H20N2O3S2/c1-3-24(21,22)13-7-5-12(6-8-13)16(20)19-17-18-14-9-4-11(2)10-15(14)23-17/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,19,20)
- InChIKey: NEMHUQJNVRVVNC-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2CCC(C)CC=2S1)(=O)C1=CC=C(S(CC)(=O)=O)C=C1
4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2648-0500-10mg |
4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
941891-30-1 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2648-0500-20mg |
4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
941891-30-1 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2648-0500-3mg |
4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
941891-30-1 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2648-0500-15mg |
4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
941891-30-1 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2648-0500-75mg |
4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
941891-30-1 | 90%+ | 75mg |
$312.0 | 2023-05-16 | |
Life Chemicals | F2648-0500-4mg |
4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
941891-30-1 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2648-0500-5μmol |
4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
941891-30-1 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2648-0500-10μmol |
4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
941891-30-1 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2648-0500-1mg |
4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
941891-30-1 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2648-0500-30mg |
4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
941891-30-1 | 90%+ | 30mg |
$178.5 | 2023-05-16 |
4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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6. Back matter
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamideに関する追加情報
Compound CAS No. 941891-30-1: A Comprehensive Overview of 4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
The compound with CAS No. 941891-30-1, commonly referred to as 4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structural features and promising applications in drug development and advanced materials. Recent studies have highlighted its potential as a bioactive agent and its role in enhancing the performance of polymer-based systems.
The molecular structure of 4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide consists of a benzamide core with an ethanesulfonyl substituent at the para position and a substituted benzothiazole moiety. The benzothiazole ring system is further modified with a methyl group at the sixth position and a tetrahydro substitution pattern. This combination of functional groups imparts the molecule with unique electronic and steric properties that are advantageous for various applications.
Recent research has focused on the synthesis and characterization of this compound. Studies have demonstrated that the synthesis of 4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves a multi-step process that includes nucleophilic substitution and amide bond formation. The optimization of reaction conditions has been critical to achieving high yields and ensuring the stability of the final product.
In terms of biological activity, this compound has shown potential as an inhibitor of certain enzymes and receptors. Preclinical studies suggest that it may exhibit anti-inflammatory and antioxidant properties due to its ability to modulate cellular signaling pathways. These findings have prompted further investigation into its therapeutic potential in conditions such as neurodegenerative diseases and inflammatory disorders.
Beyond its biological applications, 4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has also been explored for its role in materials science. Its ability to form stable complexes with metal ions makes it a promising candidate for use in catalysis and sensor technologies. Additionally, recent advancements in polymer chemistry have highlighted its potential as an additive to enhance the mechanical properties of polymeric materials.
The structural versatility of this compound has also led to its use in drug delivery systems. Researchers have investigated its ability to serve as a carrier for hydrophobic drugs due to its amphiphilic nature. This property could potentially improve drug solubility and bioavailability when incorporated into nanoparticles or liposomal formulations.
In conclusion, CAS No. 941891-30-yellow represents a cutting-edge molecule with diverse applications across multiple scientific domains. Its unique structure and functional groups make it a valuable tool for advancing both therapeutic interventions and material innovations. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in modern science.
941891-30-1 (4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide) 関連製品
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